molecular formula C8H8Cl2O3 B12541109 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride CAS No. 652966-97-7

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride

Cat. No.: B12541109
CAS No.: 652966-97-7
M. Wt: 223.05 g/mol
InChI Key: KLOHQWOGRLUMBP-UHFFFAOYSA-N
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Description

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride is a chemical compound with the molecular formula C8H8Cl2O3. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of two carbonochloridoyl groups and a prop-2-enoyl chloride group, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride typically involves the reaction of prop-2-enoyl chloride with a suitable chlorinating agent. One common method is the reaction of prop-2-enoyl chloride with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.

    Addition Reactions: The double bonds in the compound can undergo addition reactions with electrophiles or nucleophiles.

    Polymerization Reactions: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with specific properties.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Amines and Alcohols: Common nucleophiles for substitution reactions.

    Catalysts: Various catalysts may be used to facilitate addition and polymerization reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amides, while polymerization reactions can produce polymers with unique properties.

Scientific Research Applications

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Polymer Chemistry: Acts as a monomer in the production of specialized polymers.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s chloridoyl groups are highly reactive, making it a valuable intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorocarbonylallyloxymethyl)acryloyl chloride
  • 2-Propenoyl chloride,2,2’-[oxybis(methylene)]bis

Uniqueness

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride is unique due to its dual carbonochloridoyl groups and prop-2-enoyl chloride group, which confer high reactivity and versatility in chemical synthesis. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

CAS No.

652966-97-7

Molecular Formula

C8H8Cl2O3

Molecular Weight

223.05 g/mol

IUPAC Name

2-(2-carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride

InChI

InChI=1S/C8H8Cl2O3/c1-5(7(9)11)3-13-4-6(2)8(10)12/h1-4H2

InChI Key

KLOHQWOGRLUMBP-UHFFFAOYSA-N

Canonical SMILES

C=C(COCC(=C)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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